molecular formula C13H12O4 B2372461 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 50624-06-1

3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Katalognummer: B2372461
CAS-Nummer: 50624-06-1
Molekulargewicht: 232.235
InChI-Schlüssel: MXBLPWAUEWFCJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 50624-06-1) is a synthetic derivative belonging to the benzo[c]chromen-6-one family, a class of compounds garnering significant research interest due to their structural similarity to bioactive natural metabolites known as urolithins . This compound serves as a valuable scaffold in chemical biology and medicinal chemistry research. A primary research application for this chemical class is in the development of selective molecular probes. Studies on closely related hydroxy-substituted benzo[c]chromen-6-ones have demonstrated their exceptional capability to act as "on-off" fluorescent sensors for Iron (III) (Fe³⁺) . The specific dihydroxy substitution pattern on the core structure is a key feature for metal chelation, making such compounds promising tools for detecting and monitoring iron levels in various experimental settings, including cellular environments . Furthermore, the benzo[c]chromen-6-one core is investigated for its potential neuroprotective properties. Research into analogous structures has shown that these compounds can exhibit inhibitory activity against phosphodiesterase 2 (PDE2), an enzyme target in the central nervous system . Inhibitors of PDE2 hold therapeutic potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease, by enhancing neuronal communication . As such, this compound provides a crucial building block for synthesizing novel derivatives to explore structure-activity relationships and develop new chemical tools for neurological research. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and confirm product identity and purity for their specific applications.

Eigenschaften

IUPAC Name

3,4-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h5-6,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBLPWAUEWFCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Classical Pechmann Condensation with Heterogeneous Catalysis

The Pechmann reaction remains the most widely employed method for synthesizing coumarin derivatives, including 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. Sharghi and Jokar (2007) developed a solvent-free protocol using aluminum oxide-supported methanesulfonic acid (Al₂O₃/MeSO₃H) as a heterogeneous catalyst.

Reaction Conditions and Mechanism

  • Substrates : Ethyl 2-oxocyclohexanecarboxylate (β-ketoester) and pyrogallol (1,2,3-trihydroxybenzene).
  • Catalyst : Al₂O₃/MeSO₃H (AMA), which combines Brønsted acidity (MeSO₃H) with a high-surface-area solid support (Al₂O₃).
  • Temperature : Room temperature (20°C).
  • Time : 5 minutes.
  • Yield : 95%.

The reaction proceeds via acid-catalyzed cyclocondensation (Figure 1). The β-ketoester undergoes keto-enol tautomerism, followed by electrophilic attack on pyrogallol. Subsequent dehydration and lactonization yield the tetrahydrobenzo[c]chromenone core.

Advantages:
  • Solvent-free : Reduces environmental impact.
  • Mild conditions : Avoids high temperatures, minimizing side reactions.
  • Reusability : AMA catalyst can be recycled without significant loss of activity.

Mechanochemical Synthesis via Ball Milling

Solid-state mechanochemistry offers an eco-friendly alternative to traditional solution-phase synthesis. A 2021 study demonstrated the synthesis of related dihydroxy-tetrahydrobenzo[c]chromenones using resorcinol and ethyl 2-oxocyclohexanecarboxylate under ball-milling conditions.

Protocol:

  • Reagents : Resorcinol (1.1 eq), ethyl 2-oxocyclohexanecarboxylate (1 eq).
  • Catalyst : Anhydrous zinc chloride (ZnCl₂, 0.2 eq).
  • Conditions : Ball milling at 30 Hz for 60 minutes.
  • Workup : The crude product is dissolved in dimethylformamide (DMF), heated to reflux, and crystallized.
  • Yield : 78%.
Key Features:
  • No solvent : Eliminates volatile organic compounds (VOCs).
  • Short reaction time : Completion within 1 hour.
  • Scalability : Suitable for gram-scale synthesis.

Zirconium Tetrachloride-Catalyzed Synthesis

ZrCl₄, a Lewis acid, has been utilized in the synthesis of analogous compounds under neat conditions.

Procedure:

  • Substrates : Resorcinol (1 eq) and ethyl 2-cyclohexanecarboxylate (1.1 eq).
  • Catalyst : ZrCl₄ (7.5 mmol per 10 mmol resorcinol).
  • Temperature : 85°C.
  • Time : 30 minutes.
  • Yield : 80–85%.
Mechanism:

ZrCl₄ activates the β-ketoester via coordination, enhancing electrophilicity for nucleophilic attack by resorcinol. The reaction proceeds through a six-membered transition state, followed by cyclization and dehydration.

Comparative Analysis of Methods

Parameter Pechmann (AMA) Mechanochemical ZrCl₄-Catalyzed
Catalyst Al₂O₃/MeSO₃H ZnCl₂ ZrCl₄
Temperature 20°C Ambient (ball milling) 85°C
Time 5 minutes 60 minutes 30 minutes
Yield 95% 78% 80–85%
Solvent None None None
Environmental Impact Low (reusable catalyst) Very low (solvent-free) Moderate (high energy)

Side Reactions and Byproduct Mitigation

  • Chromone Formation : Competing formation of 4H-chromones can occur if dehydration is incomplete. This is minimized by controlling acidity and reaction time.
  • Oxidation : The catechol moiety (3,4-dihydroxy) is prone to oxidation. Reactions should be conducted under inert atmosphere (N₂/Ar).

Industrial Scalability Considerations

  • Pechmann-AMA Method : Best suited for large-scale production due to high yield and catalyst reusability.
  • Continuous Flow Systems : Potential for integrating AMA catalysis into flow reactors to enhance throughput.

Analyse Chemischer Reaktionen

3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

Recent studies have demonstrated that derivatives of 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit promising phosphodiesterase (PDE) inhibitory activity. For instance, a study identified a specific derivative with an IC50 value of 3.67 ± 0.47 μM against PDE2, suggesting its potential as a therapeutic agent for conditions like neurodegenerative diseases and depression where PDE2 plays a critical role .

Iron (III) Binding and Fluorescent Probes

The compound has been evaluated for its ability to act as a selective fluorescent probe for Iron (III) ions. In vitro studies indicated that it can penetrate cell membranes and function as an intracellular sensor for Iron (III), which is crucial in various biological processes . This property could be leveraged in diagnostic applications or drug development targeting iron metabolism disorders.

Synthetic Pathways

The synthesis of this compound involves several chemical reactions starting from resorcinol and ethyl cyclohexanecarboxylate under specific conditions . The ability to modify its structure has led to the development of various derivatives that enhance its biological activity.

Case Studies on Derivatives

Several derivatives have been synthesized and tested for their biological activities:

CompoundActivityIC50 Value
1fPDE2 Inhibition3.67 μM
THU-OHIron (III) SensorN/A

These derivatives have shown improved properties compared to the parent compound, indicating the importance of structural modifications in enhancing therapeutic efficacy.

Cytotoxicity Studies

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. These studies suggest that the compound can induce apoptosis in neuroblastoma and glioblastoma cells while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing safer cancer therapeutics.

Mechanistic Insights

The mechanisms underlying the cytotoxicity of this compound are still under investigation but may involve oxidative stress pathways and modulation of apoptotic signaling cascades . Understanding these mechanisms can facilitate the design of more effective anticancer agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Features

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents Saturation Key Properties
3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-OH, 4-OH Tetrahydro Hypothesized enhanced metal binding and fluorescence; limited direct data
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) 3-OH Tetrahydro Selective Fe³⁺ fluorescence sensor; low cytotoxicity in neuroblastoma cells
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) 3-OH Aromatic Fe³⁺ sensor with fluorescence quenching; moderate cell penetration
2,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 2-OH, 3-OH Tetrahydro Not directly studied; adjacent hydroxyls may alter electron distribution
3,8,9-Trihydroxy-6H-benzo[c]chromen-6-one 3-OH, 8-OH, 9-OH Aromatic Isolated from Caesalpinia sappan; natural product with uncharacterized activity

Fluorescence and Metal Interaction

Table 2: Fluorescence Properties and Metal Selectivity
Compound Fluorescence Behavior Metal Interaction Selectivity Cell Penetration
THU-OH Fe³⁺-mediated quenching Binds Fe³⁺ High High (lipophilic)
Urolithin B Fe³⁺-mediated quenching Binds Fe³⁺ High Moderate
4-(1-Hydroxyethyl)-THU-OH Fluorescence enhancement Binds Zn²⁺/Cu²⁺ Moderate High
3,4-Dihydroxy-7,8,9,10-tetrahydro Predicted: Variable quenching/enhancement Likely Fe³⁺/Al³⁺ Unknown Likely high

Key Findings :

  • THU-OH vs. Urolithin B : Both act as Fe³⁺ sensors via fluorescence quenching, but THU-OH’s saturated structure improves lipophilicity and cell penetration .
  • Substituent Effects : The 4-(1-hydroxyethyl) analogue shows fluorescence enhancement with Zn²⁺/Cu²⁺, contrasting the quenching behavior of 3-hydroxy derivatives . This suggests that the 3,4-dihydroxy variant’s fluorescence may depend on hydroxyl positioning and metal coordination geometry.

Key Insights :

  • Phosphodiesterase (PDE) Inhibition : Saturated derivatives like THU-OH show moderate PDE2 inhibition (IC₅₀ ~93 µM), suggesting that 3,4-dihydroxy variants may exhibit enhanced activity due to additional hydroxyl-metal interactions .
  • ERβ Agonism: Bis-hydroxyl groups at positions 3 and 8 in benzo[c]chromenones are critical for ERβ selectivity . The 3,4-dihydroxy configuration may shift selectivity toward other nuclear receptors.

Biologische Aktivität

3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (commonly referred to as compound 1) is a polyphenolic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂O₄
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 50624-06-1

Research indicates that compound 1 may interact with various biochemical pathways:

  • Phosphodiesterase Inhibition : Studies have shown that derivatives of benzo[c]chromen-6-one exhibit significant inhibition of phosphodiesterase II (PDE2), which is crucial for regulating cyclic nucleotide levels in cells. For instance, one study reported an IC50 value of 3.67 μM for a related compound in inhibiting PDE2 activity .
  • Neuroprotective Effects : Compound 1 has demonstrated protective effects against neurotoxicity in neuronal cell lines. In vitro studies indicated that it could enhance cell viability and protect against corticosterone-induced damage in HT-22 cells .

Antioxidant Activity

Compound 1 exhibits antioxidant properties, which are critical for combating oxidative stress within cells. This activity is often assessed through various assays that measure the capacity to scavenge free radicals.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro. This suggests its utility in conditions characterized by chronic inflammation.

Neuroprotective Properties

Research indicates that compound 1 may promote neuronal proliferation and protect against neurodegenerative processes. Its neuroprotective effects are thought to be mediated through PDE2 inhibition, enhancing neuronal survival under stress conditions .

Case Studies and Research Findings

StudyFindings
Long Tang et al. (2021)Demonstrated that derivatives of benzo[c]chromen-6-one can inhibit PDE2 with significant neuroprotective effects in HT-22 cells .
BenchChem AnalysisHighlighted the compound's low toxicity and potential as a stimulant of the central nervous system.
PubChem DataCompiled various chemical properties and biological activities associated with the compound, emphasizing its relevance in pharmacological research .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of compound 1 suggests low toxicity based on preliminary screenings. It is essential to conduct further studies to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. Key Variables Affecting Yield

  • Catalyst Loading : 3 mol% Pd(PPh₃)₄ optimizes coupling efficiency .
  • Temperature : Prolonged heating (>12 hours) at 100°C improves cyclization but risks decomposition.
  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of aromatic intermediates.

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄65–72
Bromoalkoxy SubstitutionK₃PO₄58–63

How should researchers address conflicting stability data during long-term storage studies?

Advanced Research Focus
While safety data sheets (SDS) state the compound is stable under recommended storage conditions (room temperature, inert atmosphere), the absence of explicit degradation kinetics or photostability data creates ambiguity . To resolve contradictions:

Controlled Stability Testing : Conduct accelerated aging studies at varying temperatures (4°C, 25°C, 40°C) and humidity levels.

Analytical Monitoring : Use HPLC-MS to track degradation products over time.

Light Exposure Trials : Assess photolytic decomposition under UV/visible light.

Q. Mitigation Strategy

  • Store in amber vials with desiccants to minimize hydrolytic/oxidative pathways .

What analytical techniques are most reliable for structural confirmation and purity assessment?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.1–7.0 ppm, hydroxyl groups at δ 9.1–12.9) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 299.09 for hydroxylated derivatives) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Tip : For complex mixtures (e.g., diastereomers), use chiral HPLC with polar stationary phases.

How can researchers design toxicity studies given limited ecotoxicological data?

Advanced Research Focus
The SDS lacks ecotoxicity, bioaccumulation, and persistence data . A tiered approach is recommended:

In Silico Prediction : Use tools like ECOSAR to estimate acute aquatic toxicity.

In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2 for hepatic metabolism).

Environmental Simulation : Assess soil mobility via column chromatography with synthetic soil matrices.

Q. Table 2: Proposed Ecotoxicological Testing Framework

ParameterMethodEndpoint
Aquatic ToxicityDaphnia magna assayLC₅₀ (48 hours)
Soil MobilityOECD 121 Column StudyKd

What strategies improve reproducibility in pharmacological activity assays?

Advanced Research Focus
Bioactivity studies of dibenzopyranones often face variability due to:

  • Solubility Issues : Use DMSO-water co-solvents (<0.1% DMSO to avoid cytotoxicity).
  • Redox Interference : Include antioxidants (e.g., ascorbic acid) to prevent autoxidation .
  • Metabolite Interference : Pre-incubate with liver microsomes to identify active metabolites.

Validation Step : Replicate assays across multiple cell lines (e.g., NIH/3T3 vs. HEK293) to confirm target specificity.

How can conflicting data on reactive oxygen species (ROS) modulation be resolved?

Advanced Research Focus
Dibenzopyranones may act as ROS scavengers or pro-oxidants depending on concentration and cell type. To clarify:

Dose-Response Profiling : Test 0.1–100 µM ranges in in vitro ROS assays (e.g., DCFH-DA fluorescence).

Mechanistic Studies : Use siRNA knockdowns to identify Nrf2/ARE pathway involvement .

Critical Note : Baseline ROS levels in control cells must be stabilized to avoid false positives.

What are the best practices for scaling up synthesis without compromising purity?

Q. Basic Research Focus

  • Catalyst Recycling : Optimize Pd recovery via column filtration to reduce costs .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for >95% purity .
  • Quality Control : Implement in-line FTIR to monitor reaction progress.

Q. Table 3: Scale-Up Parameters

ParameterLab Scale (mg)Pilot Scale (g)
Reaction Volume10 mL1 L
Pd(PPh₃)₄ Loading3 mol%2.5 mol%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.